4-(Trifluoromethoxy)aniline
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Scientific Research Applications
Conformational Analysis
A study on the conformational aspects of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium reveals significant insights. In solid-state, the trifluoromethoxy group is nearly perpendicular to the arene ring, and the amino group is eclipsed by a chromium carbonyl bond. This conformation persists in solution as well (Rose-munch et al., 1994).
Synthesis of Agrochemical Intermediates
This compound serves as a precursor for synthesizing important agrochemical intermediates. An improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, derived from 4-trifluoromethoxy aniline, demonstrates high yields and purity, crucial for agrochemical applications (Zhi-yuan, 2011).
Liquid Crystal Applications
Research on 4-trifluoromethyl and 4-trifluoromethoxy derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline has contributed significantly to liquid crystal technology. These derivatives exhibit stable smectic phases, with the 4-trifluoromethoxy derivative showing a high orientational order in the smectic A phase, highlighting its potential in liquid crystal applications (Miyajima et al., 1995).
Dendrimer Synthesis
In the field of organic materials, this compound plays a role in the synthesis of dendrimers. Its usage in the synthesis and structure of novel G-2 melamine-based dendrimers, incorporating 4-(n-octyloxy)aniline as a peripheral unit, demonstrates its versatility in creating complex organic structures (Morar et al., 2018).
Polymer Synthesis
The chemical has been used in synthesizing side-group liquid-crystalline polymers with fluorine-containing mesogens. Its involvement in creating polymers like polyacrylates and polymethacrylates showcases its utility in advanced materials science (Prescher et al., 1995).
Organic Synthesis
Trifluoromethoxy-substituted anilines, including this compound, are critical in organic synthesis, particularly in reactions involving hydrogen/lithium permutation. This property is exploited for structural elaboration in various organic compounds (Leroux et al., 2003).
Safety and Hazards
When handling 4-(Trifluoromethoxy)aniline, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . If swallowed, seek immediate medical assistance .
Future Directions
The anti-cancer abilities of 5C – 8C with n-pentyl to n-octyl groups was significantly better than that of proguanil in the five human cancer cell lines . Pharmacologically, 8C activates AMPK, leading to inactivation of the mTOR/p70S6K/4EBP1 pathway . Thus, these novel compounds have a great potential for developing new anti-cancer candidates .
Mechanism of Action
Target of Action
4-(Trifluoromethoxy)aniline is a biochemical reagent . . It’s worth noting that the compound’s targets could be influenced by its chemical structure and the biological system in which it is used.
Mode of Action
It has been used in the synthesis of various compounds, including side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel schiff bases . These syntheses suggest that this compound may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways depending on the context .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 73-75 °c/10 mmhg and a density of 132 g/mL at 20 °C . These physical properties could influence its pharmacokinetic behavior.
Result of Action
It has been used in the synthesis of various compounds, suggesting that its action results in the formation of new compounds with potential biological activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . For instance, it’s known to be air-sensitive , suggesting that exposure to air could affect its stability and efficacy. Furthermore, its physical properties, such as its boiling point and density, could also be influenced by environmental conditions such as temperature and pressure .
Properties
IUPAC Name |
4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJFOSLZQITUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196722 | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-82-5 | |
Record name | 4-(Trifluoromethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Trifluoromethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TRIFLUOROMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P40L42CVF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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